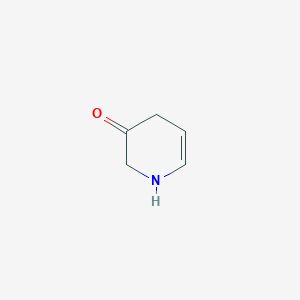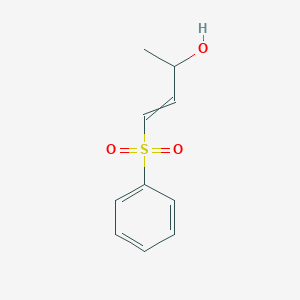![molecular formula C10H5F3N2 B14271105 Propanedinitrile, [4-(trifluoromethyl)phenyl]- CAS No. 155395-64-5](/img/structure/B14271105.png)
Propanedinitrile, [4-(trifluoromethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, also known by its systematic name 4-(trifluoromethyl)benzonitrile , has the chemical formula C10H5F3N2 . It is a colorless to pale yellow crystalline compound. Here’s a brief introduction:
Chemical Name: Propanedinitrile, [4-(trifluoromethyl)phenyl]-
CAS Number: 155395-64-5
Molecular Weight: 210.16 g/mol
Métodos De Preparación
Synthetic Routes:: Propanedinitrile can be synthesized through various routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride, followed by dehydration. The reaction proceeds as follows:
4-(trifluoromethyl)benzaldehyde+hydroxylamine hydrochloride→Propanedinitrile
Industrial Production:: Industrial production methods typically involve large-scale reactions using optimized conditions. specific industrial processes for propanedinitrile are not widely documented.
Análisis De Reacciones Químicas
Propanedinitrile undergoes several types of reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group yields primary amines.
Substitution: Propanedinitrile can undergo nucleophilic substitution reactions.
Oxidation: Use strong oxidizing agents like potassium permanganate (KMnO).
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like ammonia or alkylamines can replace the nitrile group.
- Oxidation: 4-(trifluoromethyl)benzoic acid
- Reduction: 4-(trifluoromethyl)benzylamine
Aplicaciones Científicas De Investigación
Propanedinitrile finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for drug development.
Industry: Employed in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of propanedinitrile’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Propanedinitrile’s uniqueness lies in its trifluoromethyl-substituted phenyl group. Similar compounds include benzonitriles and other nitrile derivatives.
Remember that this compound’s applications and properties continue to evolve as scientific knowledge advances
Propiedades
Número CAS |
155395-64-5 |
|---|---|
Fórmula molecular |
C10H5F3N2 |
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]propanedinitrile |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)9-3-1-7(2-4-9)8(5-14)6-15/h1-4,8H |
Clave InChI |
JCRHSXFVPQBYJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


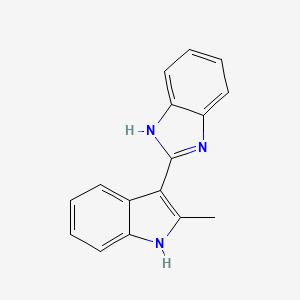
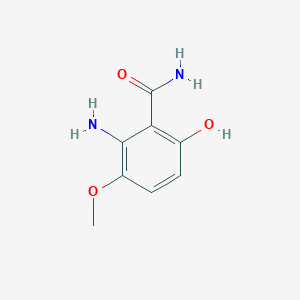
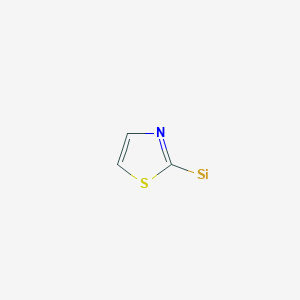
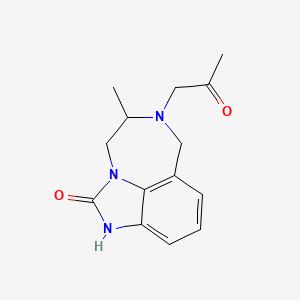
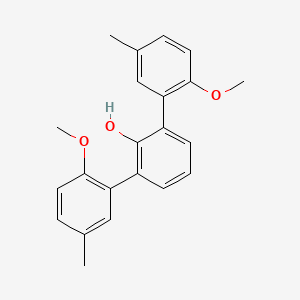
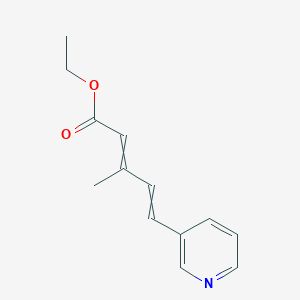
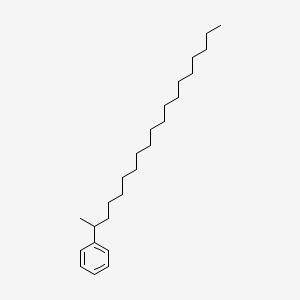
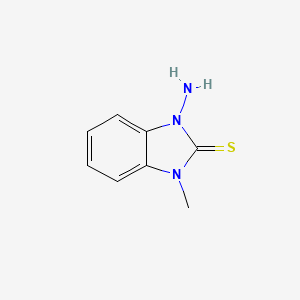
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
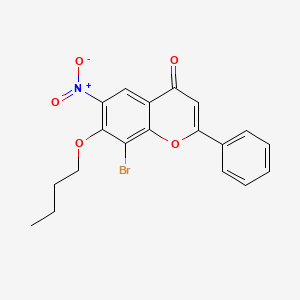
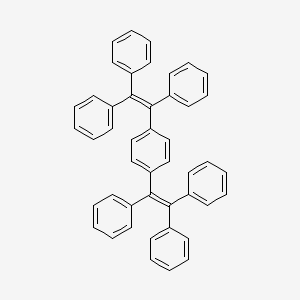
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
